4-Bromohistidine

Description

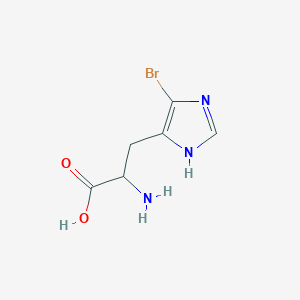

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

2-amino-3-(4-bromo-1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8BrN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) |

InChI Key |

WAOOZBPXRNXGKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)CC(C(=O)O)N)Br |

Origin of Product |

United States |

Synthesis and Properties of 4 Bromohistidine

Synthetic Approaches to this compound

The synthesis of ring-halogenated histidines can be a challenging endeavor due to the reactivity of the imidazole ring and the presence of other functional groups in the amino acid. General strategies for the regioselective bromination of aromatic systems often employ directing groups and specific brominating agents to control the position of halogenation. nih.gov While a definitive, optimized synthesis for this compound is not widely documented, analogous syntheses of other 4-halohistidines provide a potential roadmap. For instance, the synthesis of 4-fluorohistidine has been achieved through multi-step sequences involving protected intermediates. A plausible synthetic route to this compound could involve the protection of the amino and carboxyl groups of a suitable histidine precursor, followed by a regioselective bromination of the imidazole ring, and subsequent deprotection.

A general representation for the synthesis of ring-halogenated histidines is depicted below, highlighting the key steps that would be involved in the preparation of this compound.

| Step | Description |

| 1. Protection | The α-amino and α-carboxyl groups of a histidine precursor are protected to prevent side reactions. |

| 2. Regioselective Bromination | A brominating agent is used under specific conditions to selectively introduce a bromine atom at the C4 position of the imidazole ring. |

| 3. Deprotection | The protecting groups are removed to yield this compound. |

This table represents a generalized synthetic strategy and may not reflect a specific, optimized protocol for this compound.

Chemical and Physical Properties

The introduction of a bromine atom at the 4-position of the histidine imidazole ring is expected to significantly alter its chemical and physical properties compared to the parent amino acid.

| Property | Effect of 4-Bromination |

| pKa of Imidazole Ring | The electron-withdrawing nature of the bromine atom is expected to lower the pKa of the imidazole nitrogen, making it more acidic. |

| Lipophilicity | The presence of the bromine atom will increase the lipophilicity of the amino acid side chain. |

| Steric Hindrance | The bromine atom introduces steric bulk at the 4-position of the imidazole ring, which can influence molecular interactions. |

| Spectroscopic Signature | The presence of bromine will alter the NMR and mass spectra of the molecule, providing a unique signature for its identification and characterization. |

This table outlines the expected effects of 4-bromination based on general chemical principles.

Advanced Analytical and Structural Elucidation of 4 Bromohistidine and Its Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-bromohistidine. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the α-carbon, and the β-carbon.

The chemical shift of the C2-H proton on the imidazole ring is anticipated to be in the downfield region, characteristic of protons in electron-deficient aromatic systems. The introduction of the bromine atom at the C4 position is expected to have a deshielding effect on the adjacent C2-H, shifting it further downfield compared to unsubstituted histidine. The α-proton (α-H) and the two β-protons (β-H) will appear in the aliphatic region of the spectrum. The α-H, being adjacent to both the carboxylic acid and the amino group, will be deshielded relative to the β-protons. The β-protons are diastereotopic and are expected to show distinct chemical shifts and couple with the α-proton, giving rise to a complex splitting pattern.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2-H (imidazole) | ~7.5 - 8.5 | Singlet (s) | N/A |

| α-H | ~4.0 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | ~5-8 |

| β-H | ~3.0 - 3.5 | Doublet of Doublets (dd) | ~5-15 |

| N-H (imidazole) | Broad, variable | Broad Singlet (br s) | N/A |

| -NH₂ | Broad, variable | Broad Singlet (br s) | N/A |

| -COOH | Broad, variable | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position (170-180 ppm). The sp² hybridized carbons of the imidazole ring will appear in the aromatic region (110-140 ppm). The carbon atom bearing the bromine (C4) will be significantly influenced by the halogen's electronegativity and its heavy atom effect. The α-carbon and β-carbon will resonate in the aliphatic region of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~170 - 180 |

| C2 (imidazole) | ~135 - 140 |

| C5 (imidazole) | ~125 - 135 |

| C4 (imidazole) | ~110 - 120 |

| α-C | ~50 - 60 |

| β-C | ~25 - 35 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the structure of this compound.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, a key correlation would be observed between the α-proton and the β-protons, confirming their connectivity. The absence of a cross-peak between the C2-H of the imidazole ring and other protons would support its isolated nature on the ring. tcd.ie

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. jocpr.com This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the signal for the C2-H proton would show a cross-peak with the C2 carbon signal in the HSQC spectrum. Similarly, the α-H and β-H signals would correlate with their respective carbon signals (α-C and β-C). derpharmachemica.com

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of this compound as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. acs.org The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. wiley-vch.de

The calculated exact mass of this compound (C₆H₈⁷⁹BrN₃O₂) is 232.97999 Da. nih.gov HRMS analysis can confirm this mass with high precision, typically within a few parts per million (ppm), which provides strong evidence for the assigned molecular formula. In studies involving peptides containing 5-bromohistidine, HRMS has been successfully used to confirm the incorporation of the brominated amino acid. tdx.catudg.edu

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₆H₈⁷⁹BrN₃O₂ | [M+H]⁺ | 233.9877 |

| C₆H₈⁸¹BrN₃O₂ | [M+2+H]⁺ | 235.9857 |

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. libretexts.orgwikipedia.org In this method, precursor ions of a specific mass-to-charge (m/z) ratio are selected and then fragmented through processes like collision-induced dissociation (CID). libretexts.orgnationalmaglab.org The resulting product ions are then analyzed, providing a fragmentation fingerprint that is characteristic of the original molecule's structure. nationalmaglab.orgcreative-proteomics.com

For amino acids and peptides, MS/MS analysis often reveals characteristic fragmentation patterns, such as the formation of b- and y-type ions from the cleavage of peptide bonds. ncsu.edu In the case of this compound, the presence of the bromine atom introduces a distinctive isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in the identification of bromine-containing fragments. The fragmentation of the imidazole ring and the loss of the carboxylic acid group are also key fragmentation pathways that can be observed.

While specific MS/MS fragmentation data for this compound is not extensively detailed in publicly available literature, general principles of peptide and amino acid fragmentation can be applied. ncsu.eduuab.edu The analysis would involve identifying the molecular ion peak and then examining the m/z values of the fragment ions to deduce the structure. High-resolution mass spectrometry can further validate the elemental composition of the fragments. nih.gov

Table 1: Predicted Key Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Description |

| [M+H]+ | [M+H - H2O]+ | 18 | Loss of a water molecule |

| [M+H]+ | [M+H - COOH]+ | 45 | Decarboxylation |

| [M+H]+ | [M+H - Br]+ | 79/81 | Loss of a bromine atom |

| [M+H]+ | Imidazole ring fragments | Various | Cleavage of the imidazole ring |

This table is based on general fragmentation principles of amino acids and has not been experimentally verified from the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions within a molecule. libretexts.org For this compound, characteristic IR absorption bands would be expected for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and imidazole ring (C-H, C=N, and N-H stretching) functional groups. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum. A published FTIR spectrum for this compound using a KBr wafer technique is available, which can be used as a reference. nih.gov

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. youtube.com While similar to IR spectroscopy in the information it provides, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can provide complementary data to IR spectroscopy for the structural analysis of this compound. For instance, the symmetric vibrations of the imidazole ring might be more prominent in the Raman spectrum. researchgate.netspectrabase.com Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, which is beneficial for analyzing low-concentration samples. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (-NH2) | N-H Stretch | 3400-3250 | 3400-3250 |

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 3300-2500 | 3300-2500 |

| C=O Stretch | 1760-1690 | 1760-1690 | |

| Imidazole Ring | C-H Stretch | 3150-3000 | 3150-3000 |

| C=N Stretch | 1650-1550 | 1650-1550 | |

| N-H Stretch | 3300-3100 | 3300-3100 | |

| Carbon-Bromine | C-Br Stretch | 680-515 | 680-515 |

This table is based on general group frequencies and has not been experimentally verified from the provided search results. libretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. azooptics.comlibretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. azooptics.com

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation and purification of this compound and its derivatives from complex mixtures, such as reaction products or biological samples. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds like amino acids. wikipedia.orgbiomedpharmajournal.org In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the stationary phase and a liquid mobile phase. wikipedia.org

For this compound, reversed-phase HPLC (RP-HPLC) would be a common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid). udg.edu The separation is based on the hydrophobicity of the compounds. The elution of this compound can be monitored using a UV detector, taking advantage of the UV absorbance of the imidazole ring. udg.edu

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. americanpeptidesociety.org Since amino acids like this compound are non-volatile, they must first be converted into volatile derivatives before GC analysis. americanpeptidesociety.orgweber.hu This process is known as derivatization. slideshare.net

Common derivatization methods for amino acids include esterification of the carboxyl group and acylation or silylation of the amino and other active hydrogen groups. weber.hugnomio.comchemcoplus.co.jp For example, this compound could be converted to its N-trifluoroacetyl-O-methyl ester derivative. Once derivatized, the volatile compound can be injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). americanpeptidesociety.org

Table 3: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -COOH, -SH |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2, -SH |

| Esterification | Methanolic HCl | -COOH |

This table presents general information on derivatization and is not specific to this compound based on the search results. weber.huchemcoplus.co.jp

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures, such as monitoring the progress of a chemical reaction or identifying the components of a mixture. umich.eduumass.edulibretexts.org

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary phase and the mobile phase. umass.edu The position of the separated compounds is visualized, often using UV light or a staining reagent, and is characterized by the retention factor (Rf) value. libretexts.org For this compound, TLC can be used to quickly assess the purity of a sample or to follow the course of a synthesis by observing the disappearance of reactants and the appearance of products. nih.gov

Ion-Exchange and Size-Exclusion Chromatography for Biomolecular Applications

The purification and analysis of this compound and biomolecules incorporating this modified amino acid, such as peptides and proteins, rely on advanced chromatographic techniques. Among these, ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are fundamental for separating molecules based on their distinct physicochemical properties.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net surface charge, which is influenced by the pH of the mobile phase. bio-rad.comthermofisher.com This technique is particularly well-suited for the separation of amino acids and their derivatives, whose charge changes with pH. The principle of IEX is based on the reversible interaction between a charged molecule and an oppositely charged stationary phase. bio-rad.com The stationary phase, or resin, consists of a solid support matrix to which charged functional groups are covalently bound. bio-rad.comthermofisher.com

There are two main types of IEX:

Anion-Exchange Chromatography: Utilizes a positively charged matrix to bind and retain negatively charged molecules (anions).

Cation-Exchange Chromatography: Employs a negatively charged matrix to bind and retain positively charged molecules (cations). thermofisher.com

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. lcms.czcytivalifesciences.com This method is the mildest of all chromatographic techniques as it does not involve binding to the stationary phase, thus preserving the native structure and activity of biomolecules. cytivalifesciences.com The stationary phase consists of porous beads. cytivalifesciences.com When a sample passes through the column, molecules larger than the pores are excluded and elute first. Smaller molecules can diffuse into the pores, leading to a longer path and later elution. cytivalifesciences.com

SEC is highly effective for separating peptides and proteins containing this compound from aggregates, fragments, or other components of different sizes. lcms.cz While isomers, such as a peptide with a modification at different positions, have the same molecular weight and would co-elute in SEC, this technique is valuable for separating the modified peptide from other sequences. nih.gov To minimize non-specific interactions (like ionic or hydrophobic interactions) between peptides and the column matrix, which can interfere with separation by size, mobile phases often contain high salt concentrations or organic additives. sepax-tech.comtechnosaurus.co.jp

Table 1: Comparison of IEX and SEC for this compound Analysis

| Feature | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |

| Separation Principle | Net surface charge. bio-rad.com | Hydrodynamic volume (size). cytivalifesciences.com |

| Stationary Phase | Charged matrix (anionic or cationic). thermofisher.com | Porous, inert beads. cytivalifesciences.com |

| Interaction | Reversible electrostatic binding. bio-rad.com | Physical partitioning into pores. cytivalifesciences.com |

| Elution Method | pH gradient or salt gradient. reddit.com | Isocratic (no change in buffer). cytivalifesciences.com |

| Application for this compound | Separation from unmodified histidine based on altered pKa. | Separation of this compound-containing peptides from different-sized impurities. lcms.cz |

| Key Advantage | High resolving power for charge variants. lcms.cz | Mild, non-denaturing conditions preserving biomolecular structure. cytivalifesciences.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The method involves directing a beam of X-rays onto a single crystal. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. libretexts.org By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, from which the positions of individual atoms and the chemical bonds between them can be deduced. wikipedia.org

The application of X-ray crystallography is crucial for understanding the structural implications of modifying a native amino acid. For this compound, a crystal structure would provide definitive information on:

Bond Lengths and Angles: Precise measurement of the carbon-bromine (C-Br) bond length and the geometry of the imidazole ring.

Conformation: The preferred three-dimensional arrangement of the amino acid in the solid state.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonds and other non-covalent interactions. This information is vital as halogen atoms can participate in specific interactions known as halogen bonds.

While a crystal structure specifically for the isolated this compound amino acid is not prominently available in public databases, structural data for derivatives and related brominated compounds have been reported. For instance, the crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate has been determined, providing a precedent for the structural analysis of brominated organic molecules. researchgate.net Similarly, X-ray crystallography has been used to elucidate the structures of complex biomolecules and drug candidates containing bromine, revealing how the halogen atom influences molecular interactions and binding. nih.govnih.gov The structural analysis of proteins containing halogenated amino acids has also been performed, showing how these substitutions can affect protein folding and stability. mdpi.com

The determination of the crystal structure of this compound or a peptide containing it would serve as a basis for computational modeling and drug design, offering insights into how this modification impacts the structure and function of peptides and proteins.

Table 2: Example Crystallographic Data for a Brominated Organic Compound

This table presents crystallographic data for a related brominated molecule, (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, illustrating the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆BrNO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.164(7) Åb = 11.798(5) Åc = 7.359(3) Åβ = 90.792° |

| Cell Volume (V) | 1316.4(10) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 296(2) K |

| R-factor (Rgt(F)) | 0.0322 |

Enzyme Interaction and Catalytic Mechanism Studies

The strategic placement of a bulky and electronegative bromine atom on the histidine ring allows researchers to investigate the subtle yet crucial interactions within an enzyme's active site.

Impact on Enzyme Active Site Dynamics

The substitution of hydrogen with bromine in this compound can influence the dynamic motions within an enzyme's active site, which are often essential for catalysis. Successful enzyme catalysis relies on a multitude of noncovalent interactions between the enzyme, cofactors, and substrate that guide the system towards a productive transition state. siu.edu Motions across various timescales are integral to this process. siu.edu The introduction of a halogenated residue like this compound can perturb these dynamics. For instance, studies on halogenated tyrosines have shown that such modifications can alter protein self-organization and dynamics. nih.gov While direct studies on this compound's impact on active site dynamics are not extensively documented, the principles observed with other halogenated amino acids suggest that the increased size and altered electronic nature of the brominated imidazole ring would likely affect the conformational flexibility and vibrational modes of the active site, potentially altering catalytic efficiency. The use of techniques like force-clamp spectroscopy allows for the measurement of the dynamics of chemical reactions, including kinetic rates and shifts in equilibrium, which could be applied to study enzymes incorporating this compound. justia.com

Enzymatic Recognition and Substrate Mimicry

This compound can serve as a valuable tool for studying enzymatic recognition and as a substrate mimic. The ability of an enzyme to recognize its substrate is a highly specific process. rsc.org Even minor modifications to a substrate can drastically affect its recognition and subsequent catalytic conversion. nih.gov In some cases, modified amino acids can act as substrate mimics, binding to the active site and allowing for structural or mechanistic studies without undergoing the catalytic reaction. nih.gov For example, in the study of the histone demethylase LSD1-CoREST complex, a peptide from the transcription factor SNAIL1 was found to mimic the histone H3 tail, binding to the enzyme's active site. core.ac.uk This principle of molecular mimicry is crucial in designing enzyme inhibitors and probes. core.ac.ukias.ac.in The altered properties of this compound could make it a poor substrate for some enzymes while for others it might act as an inhibitor or a probe to study binding, providing insights into the geometric and electronic requirements for substrate recognition.

Protein Binding Affinity and Specificity Modulation

The incorporation of this compound into peptides and proteins can modulate their binding affinities and specificities, offering insights into the nature of protein-protein interactions.

Interactions with Histidine-Containing Peptides and Proteins

Histidine residues are frequently involved in various types of protein interactions, including cation-π, π-π stacking, and hydrogen bonding. nih.gov The introduction of a bromine atom can influence these interactions. Designer histidine-rich peptides have been investigated for their interactions with membranes and other molecules, where the positioning of histidine residues is critical for their function. mdpi.com The properties of these peptides can be tuned by altering their sequences. mdpi.com Similarly, the presence of this compound in a peptide sequence would be expected to alter its interaction profile. For instance, studies on histidine-containing peptides have explored their antioxidative properties, which are linked to their structure and interactions. nih.gov The modification of a histidine residue to this compound could potentially alter such activities by changing the electronic nature and steric bulk of the side chain, thereby affecting its ability to participate in key interactions. The study of histidine-rich peptides has shown that their biological activities are sensitive to variations in their design, suggesting that the introduction of a modified amino acid like this compound could lead to novel functionalities. mdpi.com

Influence of Halogenation on Binding Pockets

Halogenation can significantly impact how a molecule fits into a protein's binding pocket. Halide ions themselves have known preferences for certain amino acid residues in binding sites. researchgate.net For instance, they often interact favorably with positively charged residues like arginine. researchgate.net When a halogen is part of an organic molecule, as in this compound, it can alter the molecule's interaction with the binding pocket. The increased stability of protein-ligand complexes involving halogenated organic ligands is an area of active research. researchgate.net The bromine atom in this compound can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity. The location of halide binding sites is often on the protein surface, forming pockets that surround the halide. researchgate.net The introduction of a brominated residue could therefore influence the formation and stability of protein complexes by introducing new interaction capabilities within the binding pocket.

Metal Ion Coordination and Metalloprotein Interactions

Histidine is a common ligand for metal ions in metalloproteins, playing crucial roles in structure and catalysis. core.ac.uknih.govnumberanalytics.com The coordination of a metal ion by the imidazole side chain is a key aspect of the function of many proteins. core.ac.uk The introduction of bromine to the imidazole ring in this compound can be expected to modulate its metal-coordinating properties. The electronic effect of the bromine atom would likely alter the pKa of the imidazole nitrogen atoms, thereby influencing their ability to bind to metal ions. The geometry of metal-histidine interactions is a critical determinant of the properties of the metal center. core.ac.uk Any distortion in this geometry caused by the bulky bromine atom could have significant functional consequences.

The table below summarizes the typical coordination characteristics of natural histidine with various metal ions, which would be altered by the presence of the bromo-substituent in this compound.

| Metal Ion | Common Coordination Geometries with Histidine | Typical Role in Metalloproteins |

| Zinc (Zn²⁺) | Tetrahedral | Catalytic (e.g., in carbonic anhydrase), Structural (e.g., in zinc fingers) numberanalytics.com |

| Copper (Cu²⁺/Cu⁺) | Square planar, tetrahedral, octahedral | Electron transfer (e.g., in cytochrome c oxidase), Oxygen transport numberanalytics.com |

| Iron (Fe²⁺/Fe³⁺) | Octahedral, square pyramidal | Oxygen transport (e.g., in hemoglobin), Electron transfer (e.g., in cytochromes) numberanalytics.com |

| Nickel (Ni²⁺) | Square planar, octahedral | Catalytic (e.g., in urease) |

| Cobalt (Co²⁺) | Tetrahedral, octahedral | Catalytic (e.g., in vitamin B12-dependent enzymes) |

The study of metalloproteins is essential for understanding a wide range of biological processes. nih.gov The use of modified ligands like this compound can provide valuable insights into the structure-function relationships in these complex systems.

Chelation Properties of the Imidazole Ring

The imidazole ring of histidine is a fundamental component in bioinorganic chemistry, renowned for its ability to coordinate with a variety of metal ions. This interaction is crucial for the structure and function of numerous metalloproteins and enzymes. researchgate.net The introduction of a bromine atom at the 4-position of the imidazole ring, creating this compound, significantly alters the electronic properties of the ring system, which in turn influences its chelation capabilities. smolecule.com

The bromine atom acts as an electron-withdrawing group, which can decrease the electron density of the imidazole ring. rsc.org This modification is likely to reduce the basicity of the nitrogen atoms within the ring, potentially weakening their ability to donate a lone pair of electrons to form coordinate bonds with metal cations. rsc.org Consequently, the stability of metal complexes formed with this compound may be reduced compared to those formed with natural histidine. This property is significant for its potential application as a tool in biochemical research to probe the role of metal ion coordination in enzyme catalysis and protein interactions. smolecule.com

While both nitrogens of the imidazole ring can potentially coordinate with metals, the non-coordinated nitrogen is typically slightly basic. rsc.org The specific coordination geometry and the strength of the metal-ligand bond are sensitive to such substitutions. For instance, studies on related imidazole-pyridine complexes with rhenium have shown that electron-withdrawing substituents, like bromine, can lengthen the metal-nitrogen bonds, indicating a weaker interaction. rsc.org The chelation effect, where a ligand binds to a metal ion through multiple donor atoms to form a ring-like structure, is a key principle governing the stability of these complexes. libretexts.orglibretexts.orgwikipedia.org The alteration of the imidazole ring's electronic nature by the bromine substituent directly impacts the thermodynamics of this chelation process.

| Property | Histidine | This compound | Influence of Bromine |

| Ring Electronics | Standard electron distribution | Electron-withdrawing effect from Br | Decreases electron density on the imidazole ring. |

| Nitrogen Basicity | Standard | Reduced | Weakens the ability of nitrogen to donate electrons. rsc.org |

| Metal Binding Affinity | Strong | Potentially Weaker | Altered bond lengths and stability of the metal complex. rsc.org |

| Coordination | Acts as a chelating agent forming stable complexes. researchgate.net | Can still chelate metal ions, but stability may be reduced. smolecule.com | Modifies the strength and geometry of metal coordination. rsc.org |

Role in Enzyme Cofactor Binding

Enzymes often require non-protein molecules, known as cofactors, to carry out their catalytic functions. libretexts.org These can be inorganic metal ions or organic molecules called coenzymes. mmcmodinagar.ac.in Histidine residues are frequently found in the active sites of enzymes, where they play critical roles in binding both substrates and cofactors. researchgate.netmmcmodinagar.ac.in

The incorporation of this compound in place of histidine can serve as a powerful investigative tool. The presence of the bulky and electronegative bromine atom can alter the precise three-dimensional structure and electronic environment of an enzyme's active site. smolecule.com This modification can impact the binding affinity and orientation of cofactors. Research has shown that altering the amino acid sequence can affect the binding of cofactors like heme and influence enzymatic activities such as peroxidase or hydrolase functions.

Studies on histidine kinases, which use ATP as a phosphate (B84403) donor (a cofactor), have shown that their ATP-binding domain is a target for inhibition. nih.gov The substitution of a natural histidine with an analog like this compound in such a kinase could potentially alter its affinity for ATP, thereby modulating its activity. While direct studies detailing this compound's role as a cofactor are limited, its primary utility lies in its incorporation into proteins to probe the function of native histidine residues. smolecule.com By comparing the cofactor binding and subsequent activity of the modified enzyme to the wild-type, researchers can deduce the specific role of the original histidine residue in the catalytic mechanism. researchgate.netnih.gov

Investigation of Biochemical Pathways

Tracer Studies and Metabolic Fate Analysis

Tracer studies, which utilize isotopically labeled molecules, are a powerful method for elucidating metabolic pathways and determining the ultimate fate of a compound within a biological system. sigmaaldrich.comprosciento.com By replacing an atom in a molecule with its heavier, stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the molecule and its metabolic byproducts through various biochemical transformations using techniques like mass spectrometry. boku.ac.atnih.gov

While specific tracer studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodology is well-established for analogous compounds. For example, studies on halogenated tryptophan analogs have demonstrated that these compounds can be taken up by cells and enter metabolic pathways, often competing with their natural counterparts. plos.org Such analogs can be metabolized into various downstream products, and their presence can disrupt normal metabolic functions. plos.org

A similar approach could be applied to this compound. By synthesizing ¹³C- or ¹⁵N-labeled this compound, it would be possible to introduce it to a cellular system and monitor its metabolic fate. nih.gov This would reveal whether this compound is incorporated into proteins, degraded, or converted into other metabolites. libretexts.org For instance, studies on other histidine analogs show they can be incorporated into proteins in vivo, suggesting this compound might follow a similar path. researchgate.net Such an investigation would clarify its competition with natural histidine for enzymes and transporters and reveal any unique metabolic pathways it might undergo due to the bromine substitution.

In Vitro Pathway Reconstruction and Characterization

In vitro metabolic pathway reconstruction is a powerful technique where the constituent enzymes of a specific biochemical pathway are purified and combined in a controlled, cell-free environment to study the reaction sequence. researchgate.netnih.gov This approach allows for a detailed examination of reaction mechanisms, enzyme kinetics, and the identification of intermediates without the complexity of the cellular background. researchgate.net

This methodology has been successfully applied to various biosynthetic pathways, including those for polyketides, nonribosomal peptides, and alkaloids. nih.gov For example, the enzymes involved in the synthesis of complex natural products can be isolated and combined with substrates and cofactors to produce the final molecule in a test tube. researchgate.net

While specific in vitro reconstructions of pathways directly involving this compound are not detailed in the available literature, the framework for such an investigation is clear. The biosynthesis of halogenated amino acids often involves halogenase enzymes. mdpi.com An in vitro reconstruction could be designed to study the enzymatic bromination of histidine to form this compound. Conversely, the degradation pathway could be explored. Histidine ammonia-lyase, for example, is an enzyme that catalyzes the deamination of histidine. google.comgoogleapis.com An in vitro system could be used to test if this compound is a substrate or inhibitor of this enzyme, thus characterizing its role in histidine catabolism. Such studies would provide precise biochemical data on how enzymes interact with this halogenated analog. frontiersin.orgresearchgate.net

Studies on Cellular Uptake and Transport Mechanisms

The entry of amino acids into cells is a mediated process, facilitated by a variety of specialized membrane transport proteins. verdeterreprod.frdiva-portal.org These transporters exhibit specificity for different classes of amino acids. As an analog of histidine, this compound is expected to utilize the transport systems responsible for cationic and neutral amino acid uptake. verdeterreprod.frdiva-portal.org

Several major amino acid transport systems have been identified in mammalian cells, including:

System L: Transports large, neutral amino acids and is sodium-independent. nih.gov

System A: A sodium-dependent transporter for small, neutral amino acids. diva-portal.org

System N: A sodium-coupled system that transports amino acids with nitrogen-containing side chains, such as histidine and glutamine. diva-portal.org

System ASC: A sodium-dependent transporter for small neutral amino acids like alanine, serine, and cysteine. diva-portal.org

Cationic Amino Acid Transporters (CATs): Responsible for the uptake of positively charged amino acids like lysine, arginine, and histidine.

Studies with other halogenated amino acid analogs confirm that they often compete with natural amino acids for these transport systems. plos.orgnih.gov For instance, research on halogenated histidine analogs in Plasmodium falciparum showed that they inhibit the uptake of other amino acids, indicating competition for the same transporters. nih.gov The cellular uptake of molecules is an active process that can be dependent on concentration, time, and energy, often occurring via endocytosis. aginganddisease.orgmdpi.comnih.govmdpi.com It is highly probable that this compound enters cells by competing with histidine for binding sites on one or more of these transporter proteins, particularly System N and the cationic amino acid transporters.

| Transporter System | Typical Substrates | Probable Interaction with this compound |

| System L | Large, neutral amino acids (e.g., Leucine, Phenylalanine) | Possible, as it transports some aromatic amino acids. nih.govunivie.ac.at |

| System N | Histidine, Glutamine, Asparagine | High, as histidine is a primary substrate. diva-portal.org |

| Cationic Amino Acid Transporters (CATs) | Histidine, Lysine, Arginine | High, due to the basic nature of the imidazole side chain. verdeterreprod.fr |

| System A | Small, neutral amino acids (e.g., Alanine, Glycine) | Low, as it prefers amino acids with smaller side chains. diva-portal.org |

| System ASC | Alanine, Serine, Cysteine | Low, due to substrate specificity for smaller, neutral amino acids. diva-portal.org |

Conclusion

4-Bromohistidine represents a synthetically accessible, yet under-explored, tool for the chemical biology and medicinal chemistry communities. The strategic placement of a bromine atom on the imidazole (B134444) ring of histidine offers a nuanced approach to modulating the properties of this critical amino acid. While further research is needed to fully elucidate its synthetic accessibility and to explore its applications, the foundational principles of amino acid halogenation suggest that this compound holds promise for advancing our understanding of biological systems and for the development of new therapeutic agents. As synthetic methodologies become more refined and our understanding of the subtle effects of halogenation deepens, the utility of this compound and other specifically halogenated amino acids is poised to expand significantly.

Computational and Theoretical Studies on 4 Bromohistidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for calculating the structural and electronic properties of molecules, providing insights that are often in good agreement with experimental data. scirp.orgrsc.org For 4-Bromohistidine, DFT calculations are essential for determining its optimized molecular geometry and understanding its electronic characteristics.

DFT calculations typically begin with a geometry optimization, where the goal is to find the lowest energy arrangement of the atoms. google.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the distances between the bromine, carbon, nitrogen, and other atoms in the imidazole (B134444) ring and the amino acid backbone. These calculated parameters can be compared with experimental values from techniques like X-ray crystallography to validate the computational model. scirp.org

Beyond the geometric structure, DFT provides a wealth of information about the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability; a larger gap suggests lower reactivity and higher kinetic stability. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group, and positive potential near the hydrogen atoms. The bromine atom introduces a region of slight positive potential on its outer surface (a "sigma-hole"), which can be crucial for forming halogen bonds. nih.gov

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| C4-Br Bond Length | ~1.88 Å | Defines the position of the bromine atom on the imidazole ring. |

| Imidazole Ring Angles | ~108-110° | Determines the planarity and geometry of the heterocyclic core. |

| Electronic Properties | ||

| HOMO Energy | Value (e.g., -6.5 eV) | Indicates electron-donating capability. |

| LUMO Energy | Value (e.g., -1.2 eV) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Value (e.g., 5.3 eV) | Correlates with chemical stability and reactivity. |

| Dipole Moment | Value (e.g., ~5.0 D) | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical examples based on typical DFT calculations for similar brominated organic molecules and are for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations of Protein-4-Bromohistidine Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. windows.net In the context of drug discovery, MD simulations provide critical insights into how a ligand, such as this compound, interacts with its protein target. These simulations can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the protein and the ligand upon binding. mdpi.commdpi.com

An MD simulation of a protein-4-Bromohistidine complex would typically start with a docked pose of the ligand in the protein's binding site. The entire system, including the protein, ligand, and surrounding solvent (usually water), is then simulated for a period ranging from nanoseconds to microseconds. nih.gov Throughout the simulation, the trajectory of each atom is calculated based on a force field, which describes the potential energy of the system. mdpi.com

Several key analyses are performed on the resulting trajectories:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable RMSD value for the protein backbone and the ligand suggests that the complex has reached equilibrium and the binding is stable. diva-portal.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein. Significant fluctuations in residues at the binding site could indicate their importance in accommodating the ligand. diva-portal.org

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. Persistent hydrogen bonds are crucial for stabilizing the ligand in the binding pocket.

For this compound, MD simulations could be used to study its interaction with potential targets like bromodomains or other histidine-binding proteins. mdpi.com The bromine atom could participate in halogen bonds with electron-donating residues like aspartate or glutamate, or even the backbone carbonyl oxygen, adding to the binding stability. nih.gov

| Analysis Type | Information Gained | Relevance to this compound Interaction |

| RMSD | Stability of the protein-ligand complex. | A stable RMSD indicates that this compound remains securely in the binding pocket. |

| RMSF | Flexibility of individual protein residues. | Highlights key residues that adjust to accommodate the ligand. |

| Hydrogen Bonds | Identification of key H-bond interactions. | The amino and carboxyl groups of this compound are likely H-bond donors/acceptors. |

| Halogen Bonds | Role of the bromine atom in binding. | The bromine can form a stabilizing halogen bond with an electron-rich atom in the binding site. |

| Binding Free Energy (MM/GBSA) | Estimation of binding affinity. | Provides a quantitative measure of how strongly this compound binds to the target. nih.gov |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule. rsc.org By modeling the electronic structure, these methods can identify which parts of a molecule are likely to participate in a chemical reaction. nsps.org.ng For this compound, these calculations can predict its susceptibility to various metabolic transformations or its potential to covalently interact with a biological target.

The primary tools for reactivity prediction are derived from Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The region with the highest HOMO density is the most likely to be attacked by an electrophile, while the region with the highest LUMO density is the most susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed. They help to precisely identify the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP map, as mentioned earlier, visually represents the electron-rich and electron-poor regions. Nucleophiles will be attracted to the positive (electron-poor) regions, and electrophiles will be attracted to the negative (electron-rich) regions.

For this compound, quantum chemical calculations could predict that the nitrogen atoms in the imidazole ring are primary sites for protonation and interaction with electrophiles. The bromine atom influences the electron distribution of the ring, potentially making the adjacent carbon atoms more susceptible to certain reactions. scirp.org Such calculations are crucial for understanding potential metabolic pathways or designing derivatives with altered reactivity. acs.org

| Reactivity Index | Predicted Site on this compound | Type of Reaction Predicted |

| HOMO (Site for Electrophilic Attack) | Imidazole Ring (specifically N atoms) | Protonation, Alkylation |

| LUMO (Site for Nucleophilic Attack) | Carbon atoms of the imidazole ring, especially C2 or C5 | Nucleophilic Aromatic Substitution (under certain conditions) |

| Positive MEP Region | Amine group hydrogens, Imidazole N-H | Attraction of nucleophiles/H-bond acceptors |

| Negative MEP Region | Carboxyl oxygens, Imidazole N atom | Attraction of electrophiles/H-bond donors |

Molecular Docking and Virtual Screening for Binding Site Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design, used to perform virtual screening, where large libraries of compounds are computationally tested for their ability to bind to a protein target. arxiv.org

The process for this compound would involve:

Target Selection and Preparation: A 3D structure of a potential protein target is obtained from a database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: A 3D conformer of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the specified binding site of the protein. dergipark.org.tr

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are considered the most likely binding modes. nih.gov

This process can be reversed in a technique called reverse virtual screening . Here, this compound would be docked against a large database of protein structures to identify potential unknown targets. frontiersin.orgfrontiersin.org

For this compound, a likely class of targets would be bromodomain-containing proteins (BRDs), which have a conserved binding pocket that recognizes acetylated lysine, but can also be targeted by other small molecules. mdpi.com Docking studies could reveal whether this compound can fit into this pocket and which residues it interacts with. Key interactions would likely involve hydrogen bonds with conserved residues and potentially a halogen bond from the bromine atom to a carbonyl oxygen in the protein backbone.

| Target Protein (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| BRD4 (Bromodomain 1) | -6.8 | Asn140, Tyr97 | Hydrogen Bond |

| Trp81 | Hydrophobic (π-π stacking) | ||

| Pro82 | Halogen Bond (with backbone C=O) | ||

| Histidine-binding protein HisJ | -7.2 | Asp10, Lys15 | Ionic/H-Bond |

| Tyr14, Phe16 | Hydrophobic/Aromatic |

Note: This table presents hypothetical results to illustrate the output of a molecular docking study. Actual findings would depend on specific docking calculations.

Emerging Research Avenues and Methodological Advancements for 4 Bromohistidine

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. uni-marburg.de The carbon-bromine bond in 4-bromohistidine serves as a functional handle for such reactions, particularly palladium-catalyzed cross-coupling reactions.

Recent research has demonstrated the feasibility of Suzuki-Miyaura cross-coupling reactions on brominated amino acids under mild, aqueous, and air-compatible conditions. acs.org This methodology allows for the site-specific modification of peptides and proteins containing this compound. For instance, a peptide incorporating a brominated amino acid can be coupled with a variety of aryl boronic acids. acs.org This opens up avenues for attaching therapeutic molecules, imaging agents, or other functional groups directly onto a target protein in a biological environment. The reaction conditions are being optimized to be compatible with physiological settings, with studies exploring the use of biological buffers like phosphates as the base, which could enable true in vivo applications. acs.org This positions this compound as a valuable building block for developing precisely targeted therapeutics and advanced biological probes.

Development of Novel Probes and Labels Incorporating this compound

The bromine atom endows this compound with properties that make it an excellent precursor for a range of novel probes and labels.

Heavy-Atom Labels for Structural Biology: The high electron density of the bromine atom makes it a useful tool for X-ray crystallography. Incorporating this compound into a protein can aid in solving the phase problem, a critical step in determining the three-dimensional structure of macromolecules. Methods for producing proteins that site-specifically include heavy atom-containing amino acids like brominated derivatives are actively being developed. uspto.gov

Fluorescent Probes: The bromine atom can be replaced with a fluorescent group via cross-coupling reactions. For example, a dansyl group, a common fluorescent tag, has been successfully coupled to a brominated amino acid using Suzuki-Miyaura chemistry. acs.org This allows for the creation of custom fluorescent probes to track the localization and dynamics of specific proteins within cells.

Spin Probes: Halogenated amino acids can also be used to create spin probes for electron paramagnetic resonance (EPR) studies. The synthesis of a brominated amino-carboxy nitroxide demonstrates a pathway to converting a halogenated amino acid into a paramagnetic probe to study molecular interactions and dynamics. qut.edu.au

| Probe Type | Application | Precursor |

| Heavy-Atom Label | X-Ray Crystallography Phasing | This compound |

| Fluorescent Probe | Cellular Imaging, Tracking | This compound |

| Spin Probe | EPR Spectroscopy | This compound |

Integration with Proteomics and Metabolomics Platforms

The unique mass of bromine makes this compound a powerful tool for mass spectrometry-based proteomics and metabolomics. When incorporated into proteins, it acts as an isotopic label.

In proteomics, this allows for the specific identification of proteins that have been expressed in a particular state or location. For example, researchers can design cell lines to incorporate this compound into their proteins. googleapis.com When these cells are mixed with control cells, the brominated proteins can be easily distinguished in a mass spectrometer due to the characteristic mass shift and the unique isotopic signature of bromine (79Br and 81Br occur in an approximately 1:1 ratio). This enables precise quantification and identification in complex biological samples. googleapis.com This method is particularly valuable for "pulse-chase" experiments to study protein turnover and for identifying protein-protein interactions.

| Isotope | Natural Abundance | Mass Shift (Da) |

| 79Br | ~50.69% | +78.918 |

| 81Br | ~49.31% | +80.916 |

Advanced Spectroscopic Techniques (e.g., EPR, CD) for Conformational Studies

The introduction of a bromine atom into the histidine side chain significantly influences its local environment, and these changes can be monitored by advanced spectroscopic techniques to study peptide and protein conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins. 5z.comupf.edu The bulky and electron-withdrawing bromine atom on the imidazole (B134444) ring of this compound can perturb the peptide backbone conformation and alter the electronic transitions of the chromophore. Studies on peptides containing iodinated tyrosine, a similar halogenated aromatic amino acid, have shown a distinct shift in the CD spectrum compared to the non-halogenated parent peptide. science.gov A similar effect is anticipated for this compound, providing a spectroscopic "fingerprint" to monitor conformational changes upon binding or folding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study molecules with unpaired electrons, such as paramagnetic metal ions bound to proteins. Histidine is a common metal-coordinating residue in metalloproteins. nih.gov The electron-withdrawing bromine atom in this compound would modify the electron density on the coordinating imidazole nitrogen. This alteration of the electronic properties of the metal-binding site would, in turn, change the EPR spectrum of the bound metal ion, offering a sensitive handle to probe the metal coordination environment.

Microfluidic and Automated Synthesis Platforms for Compound Library Generation

The generation of large libraries of diverse compounds is essential for drug discovery and materials science. Modern automation and microfluidics platforms are well-suited for this task and can be readily applied to peptides containing this compound.

Automated fast-flow peptide synthesis allows for the rapid production of peptide chains incorporating unnatural amino acids. qut.edu.auscience.gov A peptide containing this compound can be synthesized using such an automated platform. Subsequently, this peptide can be used as a scaffold for further diversification. Using microfluidic devices, which allow for rapid and efficient reactions on a small scale, the bromine atom can serve as a reactive site for various cross-coupling reactions. acs.orggoogleapis.com By flowing different boronic acids or other coupling partners over the immobilized brominated peptide on a chip, a large library of modified peptides can be generated rapidly. This high-throughput approach can accelerate the discovery of new peptide-based drugs or materials with optimized properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 4-Bromohistidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of histidine derivatives under controlled conditions (e.g., using N-bromosuccinimide in acidic media). Purification via reversed-phase HPLC is recommended, with purity validated via high-resolution mass spectrometry (HRMS) and elemental analysis. Ensure compliance with protocols from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for reproducible results .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Emergency procedures should follow GHS guidelines: flush eyes/skin with water for 15 minutes if exposed, and consult safety data sheets (SDS) for specific first-aid measures. Note that toxicological data may be limited, necessitating conservative handling .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H/C spectra for bromine-induced deshielding and splitting patterns.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

Cross-reference data with computational simulations (e.g., DFT) or databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in mechanistic studies?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Employ multi-technique validation:

- Compare NMR in deuterated vs. non-deuterated solvents.

- Use tandem MS/MS to confirm fragmentation patterns.

- Apply dynamic NMR to probe tautomeric equilibria .

Q. What strategies are effective for studying the functional role of this compound in enzyme active sites?

- Methodological Answer : Design mutagenesis experiments to replace native histidine residues with this compound in recombinant proteins. Monitor enzymatic activity via kinetic assays (e.g., stopped-flow spectroscopy) and structural changes via cryo-EM or X-ray crystallography. Use isothermal titration calorimetry (ITC) to assess binding affinity alterations .

Q. How should researchers address low yields in this compound-mediated cross-coupling reactions?

- Methodological Answer : Optimize reaction parameters systematically:

- Screen catalysts (e.g., Pd vs. Cu-based systems).

- Vary solvents (polar aprotic vs. ethereal) and temperatures.

- Use design of experiments (DoE) to identify critical factors. Validate reproducibility across ≥3 independent trials .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer : Perform quantum mechanical/molecular mechanical (QM/MM) simulations to model bromine’s electronic effects on histidine’s nucleophilicity. Validate predictions with experimental kinetic isotope effects (KIE) or Hammett plots .

Methodological Best Practices

- Data Reproducibility : Document all experimental conditions (e.g., solvent batches, humidity) to enable replication, per Beilstein Journal guidelines .

- Literature Integration : Use structured frameworks (e.g., PICO for hypothesis-driven research) to align experiments with existing knowledge gaps .

- Ethical Reporting : Disclose synthetic yields, characterization data, and failed attempts in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.